4-(4-Bromo-3-fluorobenzyl)morpholine
Overview
Description
4-(4-Bromo-3-fluorobenzyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromine and a fluorine atom attached to a benzyl group, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine typically involves the reaction of 3-fluoro-4-bromobenzyl bromide with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile or dimethylformamide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-fluorobenzyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(4-azido-3-fluorobenzyl)morpholine, while oxidation with hydrogen peroxide would produce this compound sulfoxide .
Scientific Research Applications
4-(4-Bromo-3-fluorobenzyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a tool compound in biological assays to study the effects of bromine and fluorine substitutions on biological activity.
Chemical Synthesis: It is utilized in various organic synthesis reactions to introduce bromine and fluorine functionalities into target molecules.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-fluorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring provides additional stability and solubility, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-4-fluorobenzoyl)morpholine
- 4-(4-Bromo-2-fluorobenzyl)morpholine
- 4-(3-Fluorobenzyl)morpholine
- 4-(2-Chloro-6-fluorobenzyl)morpholine
Uniqueness
4-(4-Bromo-3-fluorobenzyl)morpholine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This unique arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[(4-bromo-3-fluorophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRZCPFGFYXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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